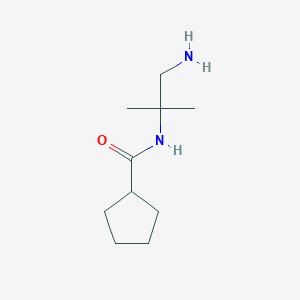
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid is a heterocyclic compound that features both oxazole and thiane rings. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiane ring is a six-membered ring containing one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the oxazole ring can be synthesized by the reaction of an α-haloketone with an amide, followed by cyclization. The thiane ring can then be introduced through a nucleophilic substitution reaction involving a thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines or oxazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolines or oxazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to receptors or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,4-dimethyl-oxazole.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Uniqueness
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid is unique due to the combination of both oxazole and thiane rings in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
4-(3-methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-7-6-8(14-11-7)10(9(12)13)2-4-15-5-3-10/h6H,2-5H2,1H3,(H,12,13) |
InChIキー |
DCLTVRKCSNWHEY-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C2(CCSCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



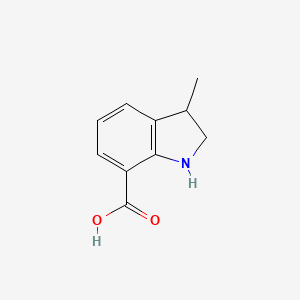
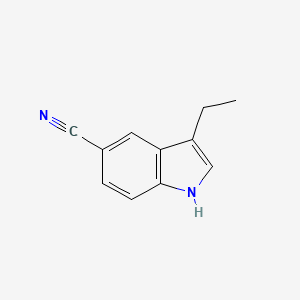
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
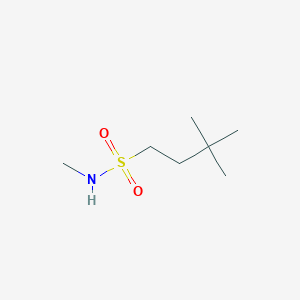


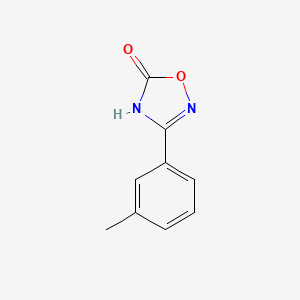
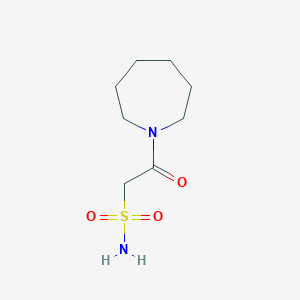
![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)
